4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound characterized by its multifaceted molecular structure. Its synthesis and study hold significance in various scientific domains, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process, involving the following steps:
Formation of the 2-methoxyacetyl intermediate
Reaction of acetic anhydride with methanol in the presence of a catalyst.
Conditions: Room temperature, anhydrous environment.
Synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline
Cyclization reaction of an appropriate precursor with the 2-methoxyacetyl intermediate.
Conditions: Elevated temperature, inert atmosphere.
Final coupling step
Reaction of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline with isopropylbenzene sulfonamide under acidic or basic conditions.
Conditions: Varies with the exact route, typically mild temperature, and controlled pH.
Industrial Production Methods:
These methods are often optimized for scale, using batch or continuous flow synthesis techniques.
Emphasis is placed on yield, purity, and cost-effectiveness, often involving catalytic processes and automated systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to form quinone derivatives.
Common Reagents: Potassium permanganate, chromium trioxide.
Reduction: : Reduction can yield dihydro derivatives, often utilizing hydride donors.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution: : Aromatic substitution reactions modify the benzene or quinoline rings.
Common Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation products: Quinone derivatives.
Reduction products: Dihydroquinoline derivatives.
Substitution products: Various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules.
Model compound for studying reaction mechanisms.
Biology:
Medicine:
Investigated for potential therapeutic properties due to its interaction with biological targets.
Industry:
Used in the synthesis of pharmaceuticals and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through:
Interaction with molecular targets: : Specific binding to proteins or enzymes.
Pathways involved: : Modulation of biochemical pathways, potentially influencing cell signaling or metabolic processes.
Comparison with Similar Compounds
Sulfamethoxazole
Quinine
4-methoxybenzenesulfonamide
Its unique combination of functional groups and structural complexity differentiates it from other compounds in its class, making it a subject of interest in various fields of research.
Conclusion
4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and diverse reactivity
Properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCGIQPCIQSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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